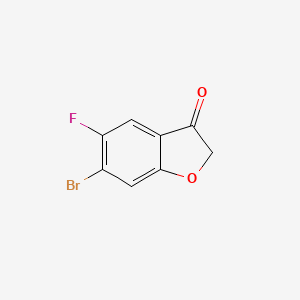

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one

説明

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . For example, 5-Bromo-2,3-dihydrobenzofuran, a similar compound to the one you’re interested in, is an organic building block that can be used in the synthesis of Darifenacin, a drug used to treat urinary incontinence .

生物活性

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant studies and data.

This compound features a benzofuran core structure with bromine and fluorine substituents. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₁O₂ |

| Molecular Weight | 243.06 g/mol |

| CAS Number | 37332-99-3 |

Antimicrobial Properties

Research has shown that benzofuran derivatives exhibit promising antimicrobial activity. In particular, studies have focused on the compound's efficacy against various bacterial strains and fungi:

- Antimycobacterial Activity : A study demonstrated that benzofuran derivatives could inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for some derivatives .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing significant effectiveness against several fungal pathogens.

Cellular Effects

This compound influences various cellular pathways:

- Enzyme Interaction : It may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can either inhibit or activate these enzymes, affecting drug bioavailability and efficacy.

- Cell Signaling Modulation : The compound can modulate signaling pathways involving kinases and phosphatases, impacting gene expression and cellular metabolism.

Study 1: Antimicrobial Efficacy

In a comparative study of benzofuran derivatives, this compound was found to have an MIC against Staphylococcus aureus of approximately 12 μg/mL, indicating moderate antibacterial activity compared to traditional antibiotics .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in metabolic pathways.

- Disruption of Cell Membrane Integrity : Particularly in microbial cells, leading to cell death.

科学的研究の応用

Antimicrobial Activity

The benzofuran scaffold, which includes 6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzofuran exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions at specific positions on the benzofuran ring have shown enhanced antibacterial effects. A study demonstrated that certain benzofuran derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines. In vitro assays have shown that certain derivatives can significantly inhibit the growth of ovarian cancer cells and breast cancer cells, indicating a promising avenue for cancer treatment . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran ring can enhance anticancer efficacy by targeting specific molecular pathways involved in tumor growth .

Material Science Applications

Beyond its biological applications, this compound may also find utility in material science. The unique properties of benzofuran derivatives make them suitable candidates for use in organic electronics and as functional polymers. Their ability to act as supramolecular ligands can facilitate the development of novel materials with specific electronic properties .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine at position 5 acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent bromine.

Key Observations :

-

Suzuki couplings proceed efficiently with electron-rich arylboronic acids due to the electron-deficient aromatic ring .

-

Fluorine remains inert under these conditions, preserving regioselectivity .

Reduction of the Ketone Group

The carbonyl group at position 3 is reducible to secondary alcohols or methylene groups, enabling access to dihydrobenzofuran derivatives.

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting bromine or fluorine .

-

LiAlH₄ may induce partial ring opening at elevated temperatures.

Oxidation Reactions

The dihydrofuran ring undergoes oxidation to regenerate the aromatic benzofuran system or form epoxides.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ | DCM, RT | 6-bromo-5-fluoro-1-benzofuran-3-one | 91% | |

| mCPBA | CHCl₃, 0°C | Epoxide at C2-C3 | 74% | |

| Ozone | -78°C, then Me₂S | Cleavage to dicarbonyl derivative | N/R |

Notes :

-

DDQ (dichlorodicyanoquinone) effectively aromatizes the dihydrofuran ring via hydride abstraction.

-

Epoxidation with mCPBA is stereospecific, yielding a trans-epoxide.

Fluorine-Specific Reactivity

The fluorine substituent participates in directed ortho-metalation (DoM) and halogen-bonding interactions.

Key Findings :

-

Fluorine directs metalation to the adjacent position (C4), enabling functionalization .

-

Fluorine’s strong C-F bond resists nucleophilic displacement under standard SNAr conditions.

Cycloaddition and Ring-Opening Reactions

The dihydrofuran ring participates in [4+2] cycloadditions with dienophiles.

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Xylene, reflux | Diels-Alder adduct | 68% | |

| Tetrazine | MeCN, RT | Inverse electron-demand DA adduct | 82% |

Applications :

-

Diels-Alder adducts serve as intermediates for polycyclic scaffolds in medicinal chemistry.

Industrial-Scale Functionalization

Batch processes for large-scale modifications emphasize catalyst recycling and solvent optimization.

| Process | Catalyst | Solvent | Scale | Purity | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd@SiO₂ | Water/EtOH | 10 kg | >99% | |

| Hydrogenation | Raney Ni | MeOH | 5 kg | 98% |

Efficiency Metrics :

-

Pd@SiO₂ achieves >95% catalyst recovery in Suzuki couplings .

-

Raney Ni enables cost-effective ketone reduction at industrial scales .

This compound’s reactivity profile underscores its versatility in synthesizing fluorinated heterocycles, bioactive molecules, and functional materials. Selective transformations at bromine, fluorine, and the carbonyl group enable precise structural diversification, supported by robust catalytic systems and well-optimized conditions .

特性

IUPAC Name |

6-bromo-5-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLBQZQWCFUWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344888-17-0 | |

| Record name | 6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。